N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide
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Overview
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide: is a complex organic compound that features a thiazole ring, an imidazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Fluconazole Related Compounds: Triazole derivatives used in pharmaceuticals.
Steviol Glycosides: Natural sweeteners with complex molecular structures.
Uniqueness
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide is unique due to its specific combination of thiazole and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-7-9-16(10-8-14)18-12-27-21(24-18)25-19(26)13-28-20-22-11-17(23-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,23)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVUWCMHIMWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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